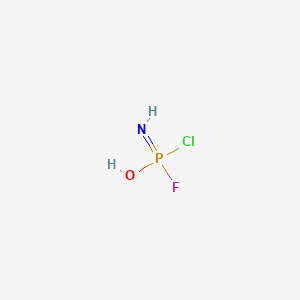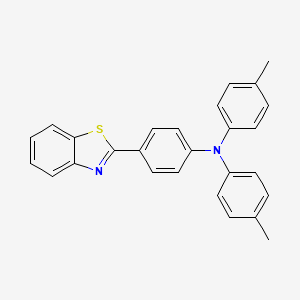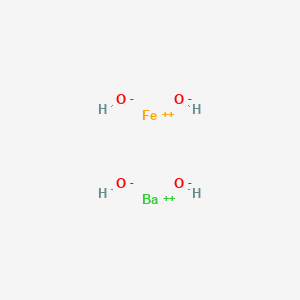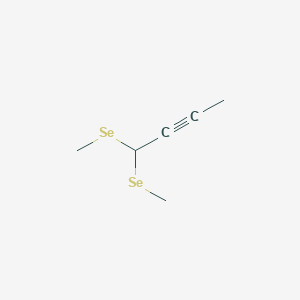phosphane CAS No. 167384-01-2](/img/structure/B12554438.png)
[(2-Chlorophenyl)methyl](phenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)methylphosphane is an organophosphorus compound that features a phosphine group bonded to a chlorinated phenyl ring and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylphosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For example, the reaction of phenylmagnesium bromide with chlorophosphine can yield (2-Chlorophenyl)methylphosphane .
Industrial Production Methods
Industrial production of (2-Chlorophenyl)methylphosphane may involve large-scale Grignard reactions or other organometallic methods. These processes are optimized for high yield and purity, often involving controlled reaction conditions and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as sodium alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted phosphines.
Scientific Research Applications
(2-Chlorophenyl)methylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylphosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a reactive environment for substrate transformation. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparison with Similar Compounds
(2-Chlorophenyl)methylphosphane can be compared with other similar phosphine compounds, such as:
Dimethylphenylphosphine: Similar in structure but with methyl groups instead of the chlorinated phenyl group.
Triphenylphosphine: Contains three phenyl groups and is widely used in catalysis.
Diallylphenylphosphine: Features allyl groups and is used in different catalytic applications.
The uniqueness of (2-Chlorophenyl)methylphosphane lies in its specific substitution pattern, which can impart distinct reactivity and selectivity in chemical reactions.
Properties
CAS No. |
167384-01-2 |
|---|---|
Molecular Formula |
C13H12ClP |
Molecular Weight |
234.66 g/mol |
IUPAC Name |
(2-chlorophenyl)methyl-phenylphosphane |
InChI |
InChI=1S/C13H12ClP/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9,15H,10H2 |
InChI Key |
OUGFHKZYDMPAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)PCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]-](/img/structure/B12554361.png)
![Ethyl 4-[[7-(trifluoromethyl)quinoxalin-2-yl]amino]benzoate](/img/structure/B12554369.png)
![Benzo[h]-1,6-naphthyridine, 3-ethyl-2-propyl-](/img/structure/B12554379.png)
![Pyrrolidine, 1-[(2S,3R)-2-amino-3-methyl-1-oxopentyl]-](/img/structure/B12554385.png)

![N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12554407.png)

![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)

